molecular formula C20H29ClO2 B14697319 Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate CAS No. 32808-70-1

Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate

Cat. No.: B14697319
CAS No.: 32808-70-1
M. Wt: 336.9 g/mol
InChI Key: IDMPRHBIZIRFRE-UHFFFAOYSA-N
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Description

Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is an organic compound with the molecular formula C18H27ClO2. It is known for its unique structure, which includes a butanoate ester linked to a chlorinated cyclohexylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate typically involves the esterification of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid or corresponding ketones.

    Reduction: Formation of butyl 4-(3-chloro-4-cyclohexylphenyl)butanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is unique due to the presence of both a chlorinated phenyl ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

32808-70-1

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

IUPAC Name

butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate

InChI

InChI=1S/C20H29ClO2/c1-2-3-14-23-20(22)11-7-8-16-12-13-18(19(21)15-16)17-9-5-4-6-10-17/h12-13,15,17H,2-11,14H2,1H3

InChI Key

IDMPRHBIZIRFRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCC1=CC(=C(C=C1)C2CCCCC2)Cl

Origin of Product

United States

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